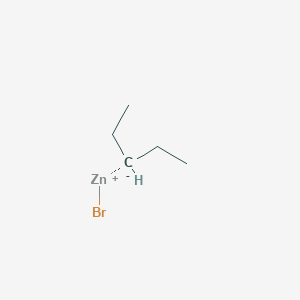

1-Ethylpropylzinc bromide

Description

Significance of Organozinc Reagents in Contemporary Organic Chemistry

Organozinc reagents are organometallic compounds that contain a carbon-zinc bond and are pivotal in modern organic synthesis for their role as powerful tools in carbon-carbon bond formation. sigmaaldrich.comslideshare.net Their utility is showcased in a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper(I)-promoted reactions, Michael additions, and electrophilic aminations. sigmaaldrich.com The moderate reactivity of organozinc compounds makes them less reactive than their organolithium or Grignard counterparts, which imparts a higher degree of chemoselectivity. wikipedia.org This characteristic allows for the synthesis of highly functionalized molecules, often obviating the need for extensive protection and deprotection steps. ijmpronline.com In fact, it is common for the synthesis of a natural product to involve at least one step that utilizes an organozinc reagent. ijmpronline.com The development of highly active zinc, such as Rieke® Zinc, has further expanded their utility by enabling the direct reaction with less reactive organic halides, including chlorides and those bearing sensitive functional groups. sigmaaldrich.com

Historical Context of Organozinc Chemistry and the Evolution of Alkylzinc Halides

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery was a foundational moment for the field of organometallic chemistry. digitellinc.com Early work by Frankland and his students explored reactions of dialkylzinc reagents, while subsequent major advancements came from Russian chemists like Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of tertiary alcohols using alkylzinc reagents. digitellinc.com

A significant and enduring development was the Reformatsky reaction, which uses an α-halocarboxylate ester and zinc to form a zinc enolate, a type of organozinc reagent. digitellinc.comresearchgate.net Initially, the preparation of many organozinc reagents was limited to transmetalation from more reactive organolithium or Grignard reagents, a method incompatible with many functional groups. sigmaaldrich.com A major breakthrough was the development of activated zinc, known as Rieke® Zinc, which is produced by the reduction of ZnCl₂ with potassium. wikipedia.org This highly reactive form of zinc allows for the direct oxidative addition into a wide range of alkyl and aryl halides, even those containing sensitive groups like esters, nitriles, and ketones, thus greatly expanding the scope and practicality of alkylzinc halide synthesis. sigmaaldrich.comwikipedia.org

Fundamental Role of 1-Ethylpropylzinc Bromide as a Versatile Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound, a heteroleptic organozinc halide, serves as a valuable nucleophilic source of the 1-ethylpropyl (or pentan-3-yl) group in various chemical transformations. wikipedia.orgscbt.com Its chemical and physical properties are summarized in the table below.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 308796-09-0 | scbt.com3bsc.comnih.gov |

| Molecular Formula | C₅H₁₁BrZn | scbt.com3bsc.comnih.gov |

| Molecular Weight | 216.43 g/mol | scbt.com3bsc.com |

| Synonyms | 3-Pentylzinc bromide, Bromo(pentan-3-yl)zinc | nih.govchemdad.comlabnovo.com |

| Physical Appearance | Typically supplied as a solution, e.g., 0.5 M in THF | sigmaaldrich.comchembuyersguide.com |

| Sensitivity | Air and moisture sensitive | chemdad.comfishersci.co.uk |

A notable application of this compound is in nickel-catalyzed reductive dicarbofunctionalization reactions. Specifically, it has been used in the regioselective 1,3-dialkenylation of alkenes. In a study optimizing reaction conditions, this compound provided a high yield (70%) for the desired dialkenylated product, demonstrating its efficacy as a nucleophilic partner in complex, transition-metal-catalyzed processes. acs.orgnih.gov This type of reaction is a powerful method for the modular synthesis of complex molecules from simple, abundant alkene starting materials. acs.orgnih.gov The reaction involves the simultaneous addition of two carbon groups across a double bond, significantly increasing synthetic efficiency. acs.org

Advantages of Organozinc Reagents in Synthetic Strategies, Including Functional Group Tolerance

The primary advantage of organozinc reagents, including this compound, is their exceptional functional group tolerance. ijmpronline.com This tolerance stems from the nature of the carbon-zinc bond, which has a high degree of covalent character due to the similar electronegativity of carbon and zinc. ijmpronline.com Consequently, organozinc reagents are generally inert towards moderately polar electrophilic functional groups such as esters, ketones, amides, and nitriles, which would readily react with more ionic organometallic reagents like Grignard or organolithium compounds. wikipedia.orgijmpronline.com

This chemoselectivity is a significant strategic advantage, as it permits the construction of complex, polyfunctional molecules without the need for cumbersome protection-deprotection sequences. ijmpronline.com The ability to use Rieke® Zinc to prepare functionalized organozinc reagents directly from the corresponding halides further enhances this advantage, tolerating groups like nitriles, esters, amides, ethers, and sulfides. sigmaaldrich.com Furthermore, organozinc reagents are compatible with various transition metals, particularly palladium and copper, which allows for their participation in a wide range of powerful cross-coupling and tandem reactions, expanding their synthetic utility even further. researchgate.netrsc.orgrsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDLOWLHWKATSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 1 Ethylpropylzinc Bromide

Carbon-Carbon Bond Forming Reactions

1-Ethylpropylzinc bromide is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Its reactivity is harnessed in various cross-coupling reactions, enabling the introduction of the 1-ethylpropyl group onto different molecular scaffolds.

The Negishi cross-coupling reaction is a cornerstone of palladium-catalyzed C-C bond formation, and it effectively couples organozinc compounds with a range of organic halides. wikipedia.org This reaction has been successfully employed for the coupling of secondary alkylzinc halides, such as this compound, with both aryl and alkenyl halides. nih.govorganic-chemistry.org The versatility of this reaction allows for the synthesis of complex organic molecules with high efficiency. organic-chemistry.org

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with sterically and electronically demanding aryl bromides and activated aryl chlorides. nih.gov This method provides a powerful and reliable tool for C(sp³)–C(sp²) bond formation. nih.gov The reaction's success is often dependent on the choice of catalyst and ligands to promote the desired reductive elimination and suppress side reactions like β-hydride elimination. nih.govmit.edu

The scope of the Negishi coupling extends to a variety of cyclic and acyclic secondary alkylzinc reagents, which can be coupled with aryl bromides and activated aryl chlorides. nih.govmit.edu The reaction generally proceeds with high selectivity for the desired branched product over the linear isomer. nih.govorganic-chemistry.org

Below is a table summarizing the Negishi cross-coupling of various secondary alkylzinc halides with aryl halides, demonstrating the general applicability of this methodology.

Table 1: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides

| Entry | Aryl Halide | Alkylzinc Halide | Catalyst | Ligand | Product Yield (%) | Branched:Linear Ratio |

|---|---|---|---|---|---|---|

| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | 92 | >20:1 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | 93 | >20:1 |

| 3 | 4-Chlorobenzaldehyde | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | 95 | >20:1 |

| 4 | 1-Bromo-4-nitrobenzene | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | 65 | >20:1 |

| 5 | 2-Bromobenzonitrile | Cyclohexylzinc bromide | Pd(OAc)₂ | CPhos | 94 | - |

This table is representative of the general reaction and includes examples with various secondary alkylzinc halides to illustrate the scope. Data derived from Han, C., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(22), 7532–7533. organic-chemistry.orgmit.edumit.edu

The efficiency and selectivity of Negishi cross-coupling reactions are significantly influenced by the choice of ligands and the presence of additives. organic-chemistry.org For the coupling of secondary alkylzinc reagents, the ligand plays a crucial role in facilitating the reductive elimination step while suppressing undesired side reactions like β-hydride elimination. nih.gov

Ligand Effects: The development of new biaryldialkylphosphine ligands, such as CPhos, has been instrumental in achieving high yields and excellent ratios of the desired secondary to the undesired primary coupling products. nih.govorganic-chemistry.org In contrast, other ligands like SPhos, RuPhos, and XPhos have shown moderate results in certain cases. nih.gov The steric and electronic properties of the ligand are critical in controlling the outcome of the reaction.

Additives:

N-methylimidazole: The addition of N-methylimidazole has been shown to suppress the formation of isomerized cross-coupled products when using secondary alkyl zinc reagents. nih.gov This leads to the formation of the desired branched products in excellent yields without detectable formation of byproducts arising from β-hydride elimination. nih.gov

TMEDA (N,N,N',N'-tetramethylethylenediamine): TMEDA has been identified as a key additive that can significantly improve the yields and stereoselectivity of Negishi couplings. organic-chemistry.orgnih.gov It is believed to play multiple roles, including stabilizing organozinc intermediates, minimizing side reactions like homocoupling, and preventing the loss of stereointegrity. organic-chemistry.orgnih.govnih.gov In some systems, TMEDA can promote the ionization of the zinc-halide bond, which may enhance the reactivity of the organozinc reagent. acs.org The combination of PdCl₂(PPh₃)₂ as a catalyst and TMEDA as an additive has proven to be a powerful system for a variety of Negishi couplings. organic-chemistry.orgnih.gov

Salt Additives: The presence of salt additives, such as lithium bromide (LiBr), can have a profound effect on the outcome of Negishi reactions. researchgate.net It has been proposed that these salts can lead to the formation of higher-order zincates, which are more reactive in the transmetalation step. researchgate.netrsc.org For instance, in some alkyl-alkyl Negishi couplings, the reaction is significantly promoted by the presence of bromide salts. rsc.org Similarly, the addition of LiBF₄ has been shown to dramatically improve both isomeric retention and yield in nickel-catalyzed Negishi couplings of secondary alkylzinc halides. organic-chemistry.org

The following table illustrates the effect of ligands on the Negishi coupling of an ortho-substituted aryl bromide with isopropylzinc bromide, highlighting the superior performance of CPhos.

Table 2: Ligand Effects in the Negishi Coupling of 2-Bromobenzonitrile with Isopropylzinc Bromide

| Entry | Ligand | Yield (%) | Branched:Linear Ratio |

|---|---|---|---|

| 1 | SPhos | 75 | 10:1 |

| 2 | RuPhos | 68 | 8:1 |

| 3 | XPhos | 82 | 3:1 |

Data derived from Han, C., & Buchwald, S. L. (2009). J. Am. Chem. Soc., 131(22), 7532–7533. nih.govmit.edu

Chemoselectivity: A significant challenge in the cross-coupling of secondary alkylzinc reagents is the potential for β-hydride elimination, which can lead to the formation of an undesired linear (n-alkyl) product alongside the desired branched (sec-alkyl) product. nih.gov The choice of an appropriate catalyst system is crucial for promoting the desired reductive elimination pathway over β-hydride elimination. nih.govmit.edu The use of specific biarylphosphine ligands, such as CPhos, has been shown to effectively suppress the β-hydride elimination pathway, leading to excellent chemoselectivity with high ratios of the branched to linear product. nih.govorganic-chemistry.org

Stereoretention: The stereochemical outcome of Negishi couplings, particularly with Z-alkenyl halides, is highly dependent on the ligand employed. organic-chemistry.orgnih.gov While it is often assumed that these reactions proceed with retention of stereochemistry, certain ligands can lead to erosion of stereointegrity. nih.gov However, the use of additives like TMEDA in conjunction with catalysts such as PdCl₂(PPh₃)₂ can ensure virtually complete maintenance of the olefin geometry. organic-chemistry.orgnih.gov

For chiral secondary alkylzinc reagents, palladium-catalyzed cross-coupling reactions with alkenyl and aryl halides can proceed with a very high retention of configuration. researchgate.netuni-muenchen.de This allows for the synthesis of α-chiral alkenes and arenes with excellent diastereoselectivity. researchgate.netuni-muenchen.de The configurational stability of the chiral secondary alkylzinc reagents is a key factor in achieving high stereoretention. researchgate.netuni-muenchen.de

The table below presents data on the stereoretentive cross-coupling of a racemic secondary alkylzinc reagent with various alkenyl iodides, demonstrating the high diastereoselectivity that can be achieved.

Table 3: Stereoretentive Cross-Coupling of a Racemic Secondary Alkylzinc Reagent with Alkenyl Iodides

| Entry | Alkenyl Iodide | Product | Yield (%) | Diastereomeric Ratio (syn/anti) |

|---|---|---|---|---|

| 1 | (E)-1-Iodo-2-phenylethene | syn-6a | 72 | 96:4 |

| 2 | (E)-1-Iodo-2-(4-methoxyphenyl)ethene | syn-6b | 68 | 95:5 |

| 3 | (E)-1-Iodo-2-(4-chlorophenyl)ethene | syn-6c | 75 | 97:3 |

This table illustrates the general principle of stereoretention in Negishi couplings with secondary alkylzinc reagents. The specific alkylzinc reagent used in the study was not this compound but serves to demonstrate the concept. Data derived from Knochel, P., et al. (2019). Angew. Chem. Int. Ed., 58(44), 15818-15822. researchgate.netuni-muenchen.de

Nickel-catalyzed reductive dicarbofunctionalization of alkenes represents a powerful method for the construction of complex molecular architectures. nih.govacs.org A notable application is the regioselective 1,3-dialkenylation of unactivated alkenes using a single alkenyl triflate as the electrophilic coupling partner and an alkylzinc bromide as a reductant. nih.govacs.org This reaction proceeds with complete regioselectivity, affording only the 1,3-dialkenylated product. nih.govacs.org

In this process, various alkylzinc bromides can be employed as the reductant. Studies have shown that while some alkylzinc reagents like diethylzinc (B1219324) bromide are ineffective, others such as phenethylzinc bromide, dioxanylzinc bromide, cyclopropylzinc bromide, tert-butylzinc bromide, and This compound can successfully promote the reaction, albeit with varying yields. researchgate.net The reaction is compatible with both terminal and internal alkenes and a range of electronically and sterically diverse alkenyl triflates. nih.govacs.org

The table below shows the optimization of the reductant for the nickel-catalyzed dialkenylation of an alkene, including the use of this compound.

Table 4: Optimization of Alkylzinc Bromide as a Reductant in Ni-Catalyzed 1,3-Dialkenylation

| Entry | Reductant | Yield (%) |

|---|---|---|

| 1 | Diethylzinc bromide | < 1 |

| 2 | Phenethylzinc bromide | 58 |

| 3 | Dioxanylzinc bromide | 56 |

| 4 | Cyclopropylzinc bromide | 59 |

| 5 | tert-Butylzinc bromide | 46 |

This table demonstrates the feasibility of using this compound as a reductant in this specific nickel-catalyzed reaction. Data derived from a study on the Ni-catalyzed regioselective reductive 1,3-dialkenylation of alkenes. researchgate.net

Copper(I)-Promoted Reactions

Copper(I) salts are frequently employed to catalyze or promote cross-coupling reactions involving organozinc reagents like this compound. This class of reactions, often falling under the umbrella of Negishi-type couplings, facilitates the formation of carbon-carbon bonds between the organozinc compound and various organic halides or related electrophiles. thieme-connect.comorganic-chemistry.org

The general mechanism involves a transmetalation step where the organic group from the zinc reagent is transferred to the copper(I) salt, forming a more reactive organocopper species. nih.gov This intermediate then undergoes oxidative addition with the organic halide, followed by reductive elimination to yield the cross-coupled product and regenerate the copper(I) catalyst. nih.gov

Key aspects of these reactions include:

Catalyst: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN) are commonly used, often in catalytic amounts. thieme-connect.comresearchgate.net The use of copper is advantageous due to its lower cost and toxicity compared to other transition metals like palladium. organic-chemistry.org

Scope: These reactions can couple organozinc reagents with a range of electrophiles, including aryl iodides, bromoalkynes, and acid chlorides. organic-chemistry.orgnih.govresearchgate.net

Conditions: The reactions are typically performed under inert atmospheres. Additives like lithium chloride (LiCl) can enhance the reactivity of the organozinc species. organic-chemistry.org

While specific studies focusing exclusively on this compound are not detailed in the provided results, the principles of copper-catalyzed cross-coupling are broadly applicable to alkylzinc halides. For instance, copper-catalyzed protocols have been successfully applied to the cross-coupling of various alkylzinc reagents with heteroaryl iodides and other electrophiles. nih.govsemanticscholar.org

Nucleophilic Addition Reactions

This compound acts as a potent nucleophile, adding its 1-ethylpropyl group to electrophilic carbon atoms, most notably the carbon of a carbonyl group or an imine. nih.govwikipedia.org

Addition to Carbonyl Compounds (Aldehydes and Ketones)

The addition of organozinc reagents to aldehydes and ketones is a fundamental method for synthesizing secondary and tertiary alcohols, respectively.

The Barbier reaction is an organometallic reaction that forms an alcohol from an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal such as zinc. nrochemistry.com A key distinction from the similar Grignard reaction is that the organometallic reagent is generated in situ. nrochemistry.com This one-pot process is particularly advantageous when the organometallic intermediate is unstable. nrochemistry.com

The mechanism for a zinc-mediated Barbier reaction proceeds as follows:

Organozinc Formation: The reaction initiates with the oxidative addition of zinc metal into the carbon-bromine bond of an alkyl bromide (e.g., 3-bromopentane to form this compound). This can occur via a single electron transfer from the metal surface to the alkyl halide. nrochemistry.com

Nucleophilic Addition: The newly formed organozinc reagent then adds to the electrophilic carbonyl carbon of the aldehyde or ketone present in the same reaction vessel. nrochemistry.com This addition can proceed through either a concerted (polar) mechanism or a radical pathway. nrochemistry.com

Workup: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final alcohol product.

The Barbier reaction is valued for its operational simplicity and the use of relatively inexpensive and water-insensitive metals like zinc. youtube.com It has been applied in numerous synthetic contexts, including the regioselective synthesis of allenic and propargylic alcohols. nih.gov

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to produce a β-hydroxy ester. byjus.comwikipedia.org While this compound itself is not the primary reagent, the reaction is fundamentally based on the in situ formation of an organozinc reagent.

The mechanism involves two main steps:

Formation of the Reformatsky Enolate: Zinc metal inserts into the carbon-halogen bond of the α-haloester through oxidative addition. byjus.comwikipedia.orgthermofisher.com The resulting organozinc reagent, known as a Reformatsky enolate or a zinc enolate, is less reactive than corresponding Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.orgadichemistry.com

Addition to Carbonyl: The zinc enolate then adds to the carbonyl group of an aldehyde or ketone. iitk.ac.in The reaction is believed to proceed through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.org

Workup: An acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

This reaction is a reliable method for forming carbon-carbon bonds and is a valuable alternative to the aldol reaction, especially when dealing with highly enolizable carbonyl compounds. byjus.com

A significant application of organozinc reagents is the catalytic enantioselective addition to aldehydes, which produces chiral secondary alcohols. This transformation is highly valuable in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comstackexchange.com

The process typically involves a prochiral aldehyde, an organozinc reagent like this compound, and a chiral catalyst system. A common and effective system utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide [Ti(OiPr)₄], in conjunction with a chiral ligand. nih.govresearchgate.net

Research Findings:

Catalyst Systems: Chiral ligands such as derivatives of 1,1'-bi-2-naphthol (BINOL) and various amino alcohols have been shown to be effective. nih.govacs.orgorganic-chemistry.org For example, a catalyst derived from a H₈-binaphthol derivative with [Ti(OiPr)₄] and MgBr₂ can facilitate the addition of functionalized alkylzinc halides to aldehydes, yielding alcohols with high enantioselectivities. nih.gov

Substrate Scope: These methods are applicable to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. acs.orgrsc.org Functional groups such as olefins, chlorides, and esters on the organozinc reagent are often tolerated. nih.gov

Performance: High yields and excellent enantiomeric excess (ee) values, often exceeding 90%, have been reported for various substrate and catalyst combinations. researchgate.netacs.orgorganic-chemistry.org

Below is a table summarizing representative results for the enantioselective addition of organozinc reagents to aldehydes using different chiral catalyst systems.

| Aldehyde | Organozinc Reagent | Chiral Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzaldehyde | Diethylzinc | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 95 | 98 |

| Cyclohexanecarboxaldehyde | Diethylzinc | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 88 | 99 |

| 3-Phenylpropanal | Diphenylzinc | (R)-3,3'-Dianisyl-BINOL | 91 | 92 |

| Cinnamaldehyde | Diethylzinc | Proline-based N,N'-dioxide / Ti(OiPr)4 | 85 | 95 |

Data in the table is illustrative of the reaction type and sourced from various studies on organozinc additions. researchgate.netacs.orgorganic-chemistry.org

Addition to Imines (Mannich-Type Reactions)

Organozinc reagents, including this compound, can undergo nucleophilic addition to the carbon-nitrogen double bond of imines or in situ generated iminium ions. This process is a key step in the organometallic variant of the Mannich reaction, providing a direct route to substituted amines. acs.orgacs.org

The reaction is a three-component coupling involving an aldehyde, an amine, and the organozinc reagent. acs.org The aldehyde and amine first condense to form an imine or an iminium ion, which is then attacked by the nucleophilic 1-ethylpropyl group from the organozinc species. This reaction efficiently forms both a new carbon-carbon and a carbon-nitrogen bond in a single operation. acs.org

Studies have shown that a wide variety of primary, secondary, and tertiary organozinc reagents can be used in these multicomponent reactions with both aromatic and aliphatic aldehydes. acs.orgacs.org The reaction can be performed with pre-formed organozinc reagents or under Barbier-type conditions where the organozinc species is generated in situ from the corresponding alkyl halide. acs.org This method provides a straightforward and versatile pathway for the synthesis of complex, densely substituted amines. acs.org

Chelation-Controlled Additions to α-Chloro Aldimines

The addition of organometallic reagents to α-chiral carbonyl and imine derivatives is a fundamental carbon-carbon bond-forming reaction. Typically, nucleophilic additions to α-chiral α-halo carbonyl compounds follow a non-chelation pathway, as described by the Cornforth-Evans model. However, research has demonstrated that the use of organozinc reagents, such as this compound, in reactions with α-chloro aldimines can lead to a reversal of the expected diastereoselectivity through a chelation-controlled pathway. nih.govdoi.org

This unusual outcome is attributed to the Lewis acidic nature of the alkylzinc halide, which allows it to coordinate simultaneously to the nitrogen, the sulfonyl oxygen, and, crucially, the chlorine atom of the α-chloro sulfonyl imine substrate. This chelation locks the conformation of the aldimine in a way that directs the nucleophilic attack of the 1-ethylpropyl group to the opposite face of the imine, leading to the formation of the anti-diastereomer as the major product. nih.gov Computational studies have provided support for this unique coordinating ability of alkylzinc halides. nih.gov This method provides a highly diastereoselective route to vicinal chloroamines, which are valuable synthetic intermediates.

Table 1: Chelation vs. Non-Chelation Controlled Addition to α-Chloro Aldimines

| Model | Controlling Factor | Predominant Product | Role of Organozinc Reagent |

|---|---|---|---|

| Cornforth-Evans (Non-Chelation) | Steric hindrance | syn-diastereomer | Nucleophile |

| Chelation Control | Coordination to Cl, N, and O | anti-diastereomer | Nucleophile and Lewis Acid |

Strategies for Utilizing Alkylzinc Halides in Mannich-Type Reactions

The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino carbonyl compounds and their derivatives. The use of pre-formed organometallic reagents as the nucleophilic component has significantly expanded the scope of this transformation. Alkylzinc halides, including this compound, are particularly useful in this context due to their good functional group tolerance and moderate reactivity.

One strategy involves the multicomponent reaction of an aldehyde, an amine, and the organozinc reagent. This approach allows for the direct synthesis of densely substituted α-branched amines. For the reaction to proceed efficiently, particularly with less reactive N-alkyl imines, an activation step is often necessary. This can be achieved by converting the in-situ formed imine into a more electrophilic iminium ion using activating agents like acetyl chloride or trimethylsilyl chloride (TMSCl).

Another strategy focuses on the direct use of sulfonyl imines. The electron-withdrawing sulfonyl group sufficiently activates the imine for nucleophilic attack by the alkylzinc reagent, often requiring only thermal promotion to afford the desired Mannich products in good yields. These methods highlight the versatility of alkylzinc halides as non-stabilized Csp³-nucleophiles in complex bond-forming reactions.

Conjugate (Michael) Additions to α,β-Unsaturated Carbonyl Compounds

Conjugate addition, or Michael addition, is a key reaction for carbon-carbon bond formation where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (a 1,4-addition). While highly reactive organometallics like Grignard or organolithium reagents often favor direct 1,2-addition to the carbonyl carbon, organozinc reagents can be guided to perform 1,4-addition, especially in the presence of a copper catalyst.

The reaction of this compound with an α,β-unsaturated ketone or aldehyde, when mediated by a copper(I) salt, generates a transient organocopper species. This "softer" nucleophile preferentially attacks the "softer" electrophilic β-carbon of the conjugated system. The resulting enolate is then protonated during workup to yield the β-alkylated carbonyl compound. This copper-catalyzed approach is a standard method for achieving efficient conjugate additions with organozinc reagents.

The general mechanism proceeds via:

Transmetalation: The organozinc reagent transfers its organic group to the copper(I) salt.

Conjugate Addition: The resulting organocopper reagent adds to the β-position of the enone.

Protonation: The intermediate copper enolate is protonated to give the final product.

This transformation is highly valuable for constructing complex carbon skeletons from simple precursors.

Other Significant Reactions

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and stereospecific method for synthesizing cyclopropanes from alkenes. The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. wikipedia.org A common modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple, which can offer improved reactivity and reproducibility. wikipedia.orgnih.gov

The reaction proceeds via a concerted mechanism where the methylene group is delivered to the double bond, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While alkylzinc halides like this compound are not the direct carbenoid precursors in this reaction, the underlying chemistry heavily relies on organozinc intermediates. The Simmons-Smith reaction is compatible with a wide array of functional groups and is a cornerstone of cyclopropane synthesis.

Table 2: Key Reagents in Simmons-Smith Cyclopropanation

| Reaction Name | Zinc Source | Methylene Source | Active Reagent |

|---|---|---|---|

| Simmons-Smith | Zn(Cu) couple | CH₂I₂ | ICH₂ZnI |

| Furukawa Modification | Et₂Zn | CH₂I₂ | ICH₂ZnEt |

Ring-Opening Reactions of Epoxides

Epoxides are versatile three-membered cyclic ethers that can undergo ring-opening reactions with a variety of nucleophiles due to their inherent ring strain. chemistrysteps.com The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, where a strong nucleophile is used, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgmasterorganicchemistry.comlibretexts.org

Organozinc reagents like this compound are generally considered moderate nucleophiles. While more reactive organometallics like Grignard and organolithium reagents are commonly used for epoxide ring-opening, organozinc compounds can also serve as nucleophiles for this purpose, often requiring activation or catalysis. The attack of the 1-ethylpropyl group would be expected to occur at the least substituted carbon of an unsymmetrical epoxide, leading to a β-substituted alcohol after acidic workup.

Tandem Reactions Involving Organozinc Reagents

Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient in building molecular complexity. Organozinc reagents are valuable components in various tandem sequences due to their functional group compatibility and predictable reactivity.

While specific tandem reactions involving this compound are not extensively documented, organozinc reagents in general participate in sequences such as tandem conjugate addition/aldol reactions, multicomponent couplings, or cyclization cascades. For instance, the enolate formed after a conjugate addition of an organozinc reagent can be trapped intramolecularly by another electrophile within the same molecule, leading to the rapid construction of cyclic systems. The development of such processes is a key area in modern synthetic organic chemistry, aiming to improve synthetic efficiency and reduce waste.

Reactions with Difluorocarbene

The reaction of this compound, a representative secondary organozinc halide, with difluorocarbene (:CF₂) offers a pathway to introduce a difluoromethylene (-CF₂-) group into an aliphatic chain. This reaction is significant for the synthesis of gem-difluoroalkanes, which are of interest in medicinal and materials chemistry due to the unique properties conferred by the C-F bonds.

The general reaction involves the insertion of difluorocarbene into the carbon-zinc bond of the organozinc reagent. Difluorocarbene is a transient and highly reactive intermediate that can be generated from various precursors. A common and effective source is (bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br), which, upon activation with a mild nucleophilic initiator such as a bromide or acetate (B1210297) ion, decomposes to generate difluorocarbene.

The reaction with a secondary alkylzinc reagent like this compound proceeds to form a new, more complex organozinc species, (1,1-difluoro-2-ethylbutyl)zinc bromide. This resulting α,α-difluorinated organozinc reagent is relatively stable in solution and can be subsequently trapped by various electrophiles. For instance, quenching the reaction mixture with a proton source, such as water or an acid, leads to the formation of the corresponding gem-difluoroalkane, 3,3-difluoropentane. Alternatively, the fluorinated organozinc intermediate can react with other electrophiles like iodine or bromine to yield 3-bromo-3,3-difluoropentane or 3-iodo-3,3-difluoropentane, respectively. This two-step, one-pot process, involving difluorocarbene insertion followed by electrophilic quench, provides a versatile method for the synthesis of specifically fluorinated molecules nih.gov.

While primary and secondary alkyl organozinc compounds are generally effective nucleophiles for trapping difluorocarbene, the reactivity can be influenced by steric hindrance around the carbon-zinc bond nih.gov. For secondary systems like this compound, the reaction conditions need to be carefully controlled to ensure efficient carbene insertion and minimize side reactions.

Below is a table summarizing the expected products from the reaction of this compound with difluorocarbene followed by an electrophilic quench, based on general reactivity patterns of secondary alkylzinc reagents.

| Difluorocarbene Source | Electrophile (E⁺) | Product |

| Me₃SiCF₂Br | H₂O | 3,3-Difluoropentane |

| Me₃SiCF₂Br | I₂ | 3-Iodo-3,3-difluoropentane |

| Me₃SiCF₂Br | Br₂ | 3-Bromo-3,3-difluoropentane |

Trifluoromethylation Reactions with Copper(III) Complexes

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals, as this moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethylation of organometallic reagents, including organozinc compounds, using transition metal catalysts is a powerful method to achieve this transformation.

While direct trifluoromethylation of this compound specifically involving a copper(III) complex is not extensively detailed in the literature, the general principles of copper-catalyzed trifluoromethylation of organozinc reagents provide a strong basis for understanding this potential reaction pathway. These reactions often involve the generation of a highly reactive Cu(III)-CF₃ species.

The catalytic cycle is generally proposed to initiate with the transmetalation of the alkyl group from the organozinc reagent (in this case, the 1-ethylpropyl group) to a copper(I) salt, forming a copper(I)-alkyl intermediate. This intermediate then reacts with a trifluoromethylating agent. In some proposed mechanisms, this step proceeds via oxidative addition, leading to a transient and highly reactive copper(III) species of the type [R-Cu(III)-CF₃]X, where R is the 1-ethylpropyl group. This key Cu(III) intermediate then undergoes reductive elimination to form the C-CF₃ bond, yielding the product, 3,3,3-trifluoropentane, and regenerating a copper(I) species to continue the catalytic cycle ias.ac.in.

The nature of the trifluoromethyl source is critical. Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are commonly used in copper-catalyzed reactions. The choice of ligands on the copper center also plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.

A plausible mechanistic pathway for the trifluoromethylation of this compound mediated by a copper complex that proceeds through a Cu(III) intermediate is as follows:

Transmetalation: this compound reacts with a Cu(I) salt to form (1-ethylpropyl)copper(I).

Oxidative Addition: The (1-ethylpropyl)copper(I) species reacts with an electrophilic trifluoromethylating reagent to form a (1-ethylpropyl)(trifluoromethyl)copper(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to yield 3,3,3-trifluoropentane and regenerate the Cu(I) catalyst.

The following table illustrates the potential substrates and expected products for the copper-catalyzed trifluoromethylation of secondary alkylzinc bromides, which would include this compound.

| Organozinc Reagent | Trifluoromethylating Agent | Copper Catalyst | Ligand | Product |

| This compound | Togni's Reagent | CuI | Phenanthroline | 3,3,3-Trifluoropentane |

| Cyclohexylzinc bromide | Umemoto's Reagent | Cu(OAc)₂ | Bipyridine | (Trifluoromethyl)cyclohexane |

| Isopropylzinc bromide | CF₃SO₂Na / TBHP | CuCl | None | 2,2,2-Trifluoropropane |

It is important to note that the efficiency and selectivity of these reactions can be highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the ligands and trifluoromethylating agent used.

Stereochemical Aspects in 1 Ethylpropylzinc Bromide Chemistry

Stereoretentive Preparation of Chiral Secondary Alkylzinc Reagents

The preparation of enantiomerically enriched secondary alkylzinc reagents, including 1-ethylpropylzinc bromide, with high stereochemical fidelity is a fundamental challenge. Direct oxidative insertion of zinc into a chiral secondary alkyl halide typically leads to racemization. Therefore, indirect methods are employed, most notably the transmetalation of a configurationally stable organometallic precursor.

A highly effective and widely used method involves the iodine-zinc exchange reaction. Research has demonstrated that the treatment of chiral secondary alkyl iodides with diorganozinc reagents or zinc metal in the presence of a lithium salt can proceed with a high degree of stereoretention. For instance, the preparation of chiral secondary dialkylzincs from the corresponding alkyl iodides via an initial iodine-lithium exchange followed by transmetalation with a zinc salt occurs with almost complete retention of configuration. researchgate.netnih.gov This high fidelity is attributed to the stereospecific nature of both the iodine-lithium exchange and the subsequent transmetalation step.

Another successful strategy involves the hydroboration of a prochiral alkene followed by a boron-zinc exchange. This method allows for the creation of the chiral center with high enantioselectivity, which is then transferred to the organozinc compound.

The efficiency of these stereoretentive preparations is critical, as the enantiomeric purity of the resulting this compound will directly impact the stereochemical outcome of subsequent reactions.

Configurational Stability of Chiral this compound and Related Organozincs

Once formed, the configurational stability of a chiral organozinc reagent is paramount for its successful application in stereoselective synthesis. Chiral secondary alkylzinc reagents, such as this compound, have been shown to possess remarkable configurational stability, even at ambient temperatures.

Studies on various chiral secondary dialkylzinc reagents have revealed that they can be kept at 25 °C for several hours without significant loss of enantiomeric purity. researchgate.netnih.govresearchgate.net This stability is in stark contrast to many other organometallic reagents, such as organolithiums or Grignard reagents, which often racemize under similar conditions. The covalent nature of the carbon-zinc bond contributes significantly to this stability, raising the energy barrier for inversion of the stereocenter.

The table below summarizes the configurational stability of a representative chiral secondary alkylzinc reagent under various conditions, illustrating the general stability of this class of compounds.

| Temperature (°C) | Time (h) | Diastereomeric Ratio (syn:anti) |

| -50 | 1 | 97:3 |

| -30 | 1 | 97:3 |

| -10 | 1 | 97:3 |

| 0 | 1 | 96:4 |

| 25 | 1 | 94:6 |

| 25 | 4 | 92:8 |

This data is representative of the stability of chiral secondary dialkylzinc reagents as a class. researchgate.net

This inherent stability allows for greater flexibility in reaction setup and conditions, making chiral secondary organozinc reagents like this compound reliable intermediates in multi-step syntheses.

Diastereoselective Control in Addition Reactions

The addition of chiral organozinc reagents to prochiral carbonyl compounds and other electrophiles is a powerful method for the construction of new stereocenters. The stereochemical outcome of these reactions is governed by the inherent chirality of both the organozinc reagent and the substrate, as well as the reaction conditions.

In the case of this compound, its addition to a chiral aldehyde can lead to the formation of two diastereomeric products. The facial selectivity of the addition is influenced by the steric and electronic properties of both reactants. Felkin-Anh and chelation-controlled models are often used to predict the major diastereomer.

While specific studies on the diastereoselective addition of this compound are not extensively documented in the readily available literature, the general principles governing the reactions of chiral secondary alkylzinc reagents are applicable. For example, the addition of chiral vinylzinc reagents to α-chiral aldehydes has been shown to proceed with high diastereoselectivity, often with the stereochemical outcome being controlled by the chirality of the organozinc reagent (reagent control) rather than the substrate (substrate control). nih.gov This suggests that this compound would likely exhibit similar behavior, allowing for the predictable synthesis of a desired diastereomer by selecting the appropriate enantiomer of the organozinc reagent.

Enantiospecificity and Enantioselectivity in Catalytic Cycles and Transformations

Chiral secondary alkylzinc reagents, including this compound, are highly valued for their participation in enantiospecific cross-coupling reactions, particularly the Negishi coupling. chem-station.comorganicreactions.orgorganic-chemistry.org In these palladium- or nickel-catalyzed reactions, the stereochemical information encoded in the organozinc reagent is transferred with high fidelity to the product.

The table below presents representative data for the stereoretentive Negishi cross-coupling of a chiral secondary alkylzinc reagent with various aryl and vinyl halides, demonstrating the high enantiospecificity of this transformation.

| Entry | Electrophile | Product | Diastereomeric Ratio (syn:anti) of Product |

| 1 | (E)-β-Bromostyrene | (E)-Alkene | 98:2 |

| 2 | 1-Iodocyclohexene | Vinylcyclohexane | 97:3 |

| 3 | 4-Iodotoluene | 4-Alkyltoluene | 96:4 |

| 4 | 1-Bromonaphthalene | 1-Alkylnaphthalene | 97:3 |

This data is representative of the enantiospecificity of Negishi couplings with chiral secondary dialkylzinc reagents. researchgate.net

This high degree of enantiospecificity makes chiral this compound a valuable tool for the synthesis of enantiomerically pure products containing a stereogenic center at the point of coupling. Furthermore, in cases where a racemic secondary alkylzinc reagent is used, the development of enantioselective cross-coupling reactions using chiral ligands on the transition metal catalyst has become an area of intense research. nih.gov

Analytical and Computational Studies of 1 Ethylpropylzinc Bromide and Organozinc Systems

Spectroscopic and Structural Characterization Techniques

A variety of spectroscopic and diffraction methods are employed to characterize organozinc compounds in the solid state, in solution, and in the gas phase. uu.nl This multi-pronged approach is necessary because the structure and properties of these reagents can vary significantly with the physical state and the presence of coordinating solvents.

X-ray crystallography is a definitive technique for determining the three-dimensional structure of organozinc compounds in the solid state. uu.nl It provides precise information on bond lengths, bond angles, and coordination geometries at the zinc center. Through crystallographic studies, various structural motifs have been identified, including monomeric, dimeric, and polymeric structures, often involving bridging halides or other ligands. The coordination number at the zinc atom is also revealed, which is commonly four (tetrahedral), but other geometries are known. uu.nl

Many organozinc reagents are highly reactive, pyrophoric, or exist as liquids, which complicates their isolation and crystallization for X-ray analysis. uu.nl A powerful, modern approach to overcome this challenge is the use of supramolecular encapsulation. nih.govresearchgate.net This strategy involves trapping a reactive guest molecule, such as an organozinc species, within the well-defined cavity of a larger host molecule, often a self-assembled molecular container or cage. researchgate.netrsc.org This encapsulation provides a physical barrier that shields the reactive species from decomposition pathways, such as reactions with air, water, or self-aggregation. rsc.org By stabilizing the organozinc compound within a crystalline host-guest complex, single crystals suitable for X-ray diffraction can be obtained, allowing for the unambiguous structural characterization of otherwise transient or unstable species. nih.govrsc.org

Key Findings from X-ray Crystallography of Organozinc Systems:

| Structural Feature | Observation | Significance |

|---|---|---|

| Coordination Geometry | A majority of characterized structures feature a 4-coordinate zinc atom. uu.nl | Indicates a general preference for tetrahedral geometry, often achieved through solvent coordination or aggregation. |

| Aggregation States | Heteroleptic RZnX compounds (where X is a halogen or other electronegative group) tend to form aggregates. uu.nl | The electronegative group enhances the acceptor character of zinc and the donor character of the group, leading to multi-center bonding. |

| Bonding in Organozincates | Structures of tetraorganozincates like [Me4Zn]Li2 have been unambiguously established. uu.nl | Confirms the existence and geometry of 'ate' complexes, which often exhibit enhanced reactivity. uu.nl |

For volatile organozinc compounds, particularly diorganozinc species that exist as liquids at room temperature, gas-phase electron diffraction (GED) is a powerful tool for structural determination. uu.nl This technique provides information about the geometry of molecules in the absence of intermolecular interactions that are present in the solid state or in solution. For example, GED studies have been crucial in establishing the linear C-Zn-C arrangement in simple dialkylzinc compounds like dimethylzinc. uu.nlresearchgate.net Comparing gas-phase structures with those determined by X-ray crystallography in the solid state highlights the influence of crystal packing and intermolecular forces on molecular geometry.

The behavior of organozinc reagents in solution is often complex, involving equilibria between different aggregated and solvated species (the Schlenk equilibrium). wikipedia.org A range of physical-chemical measurements are used to probe these systems. uu.nl

Molecular Weight Measurements: Techniques like cryoscopy can determine the average degree of aggregation of an organozinc compound in a given solvent, indicating whether it exists as a monomer, dimer, or higher-order aggregate.

Microwave Titrations and Dipole Moment Determinations: These methods provide insights into the polarity and symmetry of organozinc complexes in solution. uu.nl Changes in dipole moment upon addition of a coordinating ligand can be used to study complex formation.

Complexation Reactions: Studying the reactions of organozinc compounds with various donor ligands helps to understand the Lewis acidic nature of the zinc center and its coordination preferences. uu.nl

These solution-phase studies provide a macroscopic picture of the species present in solution, which is complementary to the microscopic structural details obtained from spectroscopic methods. uu.nl

NMR spectroscopy is an indispensable tool for studying organozinc compounds in solution. While the naturally occurring ⁶⁷Zn isotope is NMR-active, its low natural abundance and quadrupolar nature have limited its application. uu.nl Therefore, ¹H and ¹³C NMR are the most commonly used techniques.

NMR provides valuable information for:

Compositional Analysis: It can identify and quantify the various species in solution, which is crucial for understanding the Schlenk equilibrium for reagents like 1-Ethylpropylzinc bromide (RZnX), which may be in equilibrium with R₂Zn and ZnX₂. wikipedia.org

Structural Elucidation: Chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of atoms. For example, the ¹³C chemical shifts of the carbon atom bonded to zinc can indicate the electronic nature of the C-Zn bond. mdpi.com

Mechanistic Insights: NMR can be used to monitor the progress of reactions involving organozinc reagents in real-time. By identifying reaction intermediates and tracking the formation of products, detailed reaction mechanisms can be elucidated. Advanced 2D NMR techniques like COSY, HMBC, and NOESY can be employed to determine the complete structure of complex products formed in these reactions. mdpi.com

Infrared multiple-photon dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. nih.govwikipedia.org In an IRMPD experiment, mass-selected ions are trapped and irradiated with a tunable infrared laser. mdpi.com When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. nih.govwikipedia.org An IR spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength. nih.gov

This technique is highly valuable for the structural characterization of ions and can be applied to organozinc complexes. nih.gov It allows for the study of intrinsic molecular properties in the absence of solvent, providing a direct comparison with the results of computational chemistry. IRMPD can distinguish between isomers and provide detailed information about bonding and structure within an ionic organozinc species. mdpi.comnih.gov

Understanding the solvation of organozinc reagents is critical, as the number and type of solvent molecules coordinated to the zinc center directly influence reactivity. chemrxiv.orgresearchgate.net X-ray absorption spectroscopy (XAS) is a powerful element-specific technique for probing the local coordination environment of zinc in non-crystalline samples, including solutions. researchgate.netnih.gov

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the geometry and electronic structure of the absorbing atom. chemrxiv.orgresearchgate.net By comparing experimental XANES spectra of organozinc compounds in solution with spectra computed from theoretical models (e.g., using density functional theory), the solvation states can be determined. chemrxiv.orgresearchgate.net Recent studies combining XAS with ab initio molecular dynamics have provided unprecedented insight into the distribution of solvated species in solution, clarifying long-standing questions about the coordination of reagents like dimethylzinc in solvents such as tetrahydrofuran (B95107) (THF). chemrxiv.orgnih.govchemrxiv.org High-resolution XANES can even help distinguish between coordinating atoms with similar atomic numbers, such as oxygen and nitrogen. princeton.edu

Summary of XAS Findings on Organozinc Solvation:

| Organozinc Reagent | Solvent | Key Finding | Reference |

|---|---|---|---|

| ZnCl2, ZnMeCl, ZnMe2 | THF | Computational workflows validated by XAS revealed the existence of a distribution of different solvation states at room temperature. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |

| ZnMe2 | THF | The study provided clarity on the previously debated structure and solvation of dimethylzinc in THF solution. researchgate.net | researchgate.net |

| General Organozincs | Organic Solvents | XANES signatures are sensitive to the R-Zn-R' angle and the Zn-O distance, allowing for detailed structural analysis in solution. researchgate.net | researchgate.net |

Computational Chemistry Methodologies

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of organozinc systems, providing insights that are often difficult to obtain through experimental means alone. For species such as this compound, these computational approaches offer a molecular-level understanding of reactivity, stereochemistry, and the influence of the surrounding environment.

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Stereochemical Rationalization

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions involving organozinc reagents. These studies are crucial for understanding the energetic pathways of reactions, identifying key intermediates, and characterizing the geometry and energy of transition states. While specific DFT studies on this compound are not extensively documented in dedicated publications, the principles and findings from related secondary organozinc systems provide a strong basis for understanding its behavior.

DFT calculations have been instrumental in examining the mechanism of halogen-zinc exchange reactions involving organozincate reagents and organic halides. Such studies have revealed that the nature of the alkyl group on the zinc atom significantly influences the reaction's activation energy by affecting the deformation energy of the reactants required to reach the transition state. For instance, bulkier alkyl groups, analogous to the 1-ethylpropyl group, have been shown to decrease the activation energy compared to smaller ligands like methyl or ethyl groups nih.gov. This suggests that the steric bulk of the 1-ethylpropyl group in this compound could play a crucial role in its reactivity profile.

A model reaction for the uncatalyzed conjugate addition of organozinc halides to enones has been studied using DFT, highlighting the potential for a polar concerted mechanism that involves multiple organozinc species in the transition state researchgate.net. This type of computational analysis would be directly applicable to understanding the mechanistic details of reactions involving this compound.

Table 1: Representative DFT Functionals and Basis Sets in Organozinc Studies

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G* | Geometry optimization and frequency calculations of organozinc complexes. |

| M06-2X | def2-TZVP | Calculation of reaction barriers and transition state energies. |

| PBE0 | LANL2DZ | Studies involving heavy atoms and relativistic effects. |

| BP86 | SVP | Analysis of electronic structure and bonding in organozinc species. |

This table is illustrative and represents common combinations used in the computational study of organometallic compounds.

Ab Initio Molecular Dynamics for Solvation State Analysis of Organozinc Reagents

The reactivity of organozinc reagents is profoundly influenced by the solvent. Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the solvation shell around a solute, offering insights into the coordination number and geometry of the solvent molecules. For organozinc halides like this compound, which are typically used in ethereal solvents such as tetrahydrofuran (THF), understanding the solvation state is critical.

AIMD studies on similar organozinc species in THF have revealed a distribution of solvation states at room temperature rsc.org. These simulations, often complemented by experimental data from X-ray absorption spectroscopy, can elucidate the number of solvent molecules directly coordinated to the zinc center and the energetics of solvent association and dissociation rsc.org. For a secondary alkylzinc bromide, it is expected that THF molecules would coordinate to the zinc atom, influencing its Lewis acidity and steric environment. The dynamic nature of this coordination, with solvent molecules exchanging between the first and second solvation shells, can be captured by AIMD.

While a specific AIMD simulation for this compound is not available in the literature, the established computational workflows for species like ZnMeCl and ZnMe2 in THF provide a clear blueprint for how such an analysis would be conducted and the types of insights it would yield regarding the solution-phase structure and dynamics of this compound rsc.org.

Modeling of Stereochemical Outcomes and Configurational Stability

The stereochemical integrity of chiral organozinc reagents is a key factor in their application in asymmetric synthesis. Computational modeling plays a vital role in understanding and predicting the configurational stability of these species. For a chiral secondary organozinc compound such as (S)- or (R)-1-Ethylpropylzinc bromide, computational methods can be used to investigate the energy barriers associated with inversion of the stereocenter.

Studies on other chiral secondary dialkylzinc compounds have shown that they can be prepared with good to excellent retention of configuration and exhibit significant configurational stability nih.gov. Computational models can probe the mechanisms of racemization, which may involve transient intermediates or transition states with altered coordination geometries. The influence of solvent and coordinating ligands on the inversion barrier can also be assessed through these models.

The stereoselective preparation of configurationally defined dialkylzinc compounds has been achieved, and their configurational stability has been demonstrated through various reactions nih.gov. Computational studies can complement these experimental findings by providing a quantitative measure of the energy barriers for stereochemical inversion, thus helping to define the conditions under which these reagents can be used without loss of stereochemical information.

Table 2: Factors Influencing Configurational Stability of Secondary Organozinc Reagents

| Factor | Influence on Configurational Stability | Computational Approach to Study |

| Temperature | Higher temperatures can provide sufficient energy to overcome the inversion barrier. | Calculation of the free energy profile for inversion at different temperatures. |

| Solvent | Coordinating solvents can stabilize the ground state or transition state for inversion. | AIMD simulations and static DFT calculations with explicit solvent models. |

| Ligands/Additives | Lewis basic additives can coordinate to the zinc center and alter the inversion pathway. | DFT calculations of the organozinc-ligand complex and the corresponding inversion barrier. |

| Steric Bulk | Larger alkyl groups may increase the barrier to inversion due to steric hindrance. | Steric analysis of the transition state geometry for inversion. |

Investigation of Ligand Coordination and Energetic Profiles

The coordination of ligands to the zinc center in this compound can significantly modulate its reactivity and selectivity. Computational chemistry provides a powerful platform to investigate the energetic profiles of ligand association and dissociation and to understand the nature of the bonding between the ligand and the organozinc species.

DFT calculations can be used to determine the binding energies of various ligands (e.g., THF, amines, phosphines) to the zinc center of a model secondary alkylzinc bromide. These calculations can reveal the preferred coordination number and geometry of the resulting complex. For example, studies on zinc complexes with various ligands of biological interest have shown that the coordination number is influenced by the nature of the ligands, with tetrahedral geometries often being favored sci-hub.seresearchgate.net.

By constructing potential energy surfaces for ligand exchange reactions, computational studies can provide insights into the kinetics and thermodynamics of these processes. This is particularly relevant for understanding the role of additives in reactions involving organozinc reagents. The energetic profiles can help in the rational design of ligand systems to achieve desired reactivity and selectivity.

Applications of 1 Ethylpropylzinc Bromide in Complex Molecule Synthesis

Total Synthesis of Natural Products (e.g., Sesquiterpenes like (S)- and (R)-Curcumene)

The construction of stereochemically defined carbon centers is a cornerstone of natural product synthesis. Organozinc reagents, including secondary alkylzinc halides like 1-ethylpropylzinc bromide, have proven to be effective nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for creating C(sp³)–C(sp²) bonds. nih.govmit.edu This methodology is particularly relevant to the synthesis of sesquiterpenes, a class of natural products characterized by a 15-carbon skeleton, many of which possess significant biological activity. nih.govtum.descielo.br

The synthesis of ar-curcumene, a related sesquiterpene, has been achieved through various synthetic strategies. The core challenge in synthesizing the chiral (S) and (R) enantiomers of curcumene lies in the stereoselective introduction of the secondary alkyl group attached to the aromatic ring. A plausible synthetic route would involve the Negishi cross-coupling of a chiral equivalent of this compound with a suitable p-tolyl electrophile. The generation of an enantiomerically enriched organozinc reagent is crucial for this approach. This can be achieved through several methods, including the use of chiral ligands in the coupling reaction or the preparation of the organozinc reagent from a chiral precursor.

The successful Negishi coupling of various secondary alkylzinc halides with aryl bromides and chlorides has been demonstrated, showcasing the feasibility of this approach for constructing the carbon skeleton of molecules like curcumene. nih.gov The choice of palladium catalyst and ligand is critical in these reactions to ensure high yields and prevent side reactions such as β-hydride elimination. nih.govmit.edu

Pharmaceutical and Agrochemical Intermediates

The introduction of specific alkyl groups is a common strategy in the development of new pharmaceutical and agrochemical compounds to modulate their biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov this compound serves as a valuable building block for introducing the 1-ethylpropyl moiety into various molecular scaffolds, leading to the formation of key intermediates.

The utility of organozinc reagents in the synthesis of functionalized molecules stems from their high functional group tolerance compared to other organometallic reagents like Grignard or organolithium reagents. nih.govsigmaaldrich.com This allows for their use in later stages of a synthetic sequence without the need for extensive protecting group manipulations.

For instance, the stereoselective synthesis of chiral amines, a common motif in pharmaceuticals, can be achieved through the coupling of organozinc reagents with substrates containing a C-N bond. researchgate.net While specific examples employing this compound are not extensively documented, the general reactivity profile of secondary organozinc reagents suggests its applicability in creating chiral intermediates for drug synthesis. nih.gov

In the agrochemical sector, the development of new pesticides and herbicides often involves the synthesis of molecules with specific stereochemistry to enhance their efficacy and reduce off-target effects. nih.govresearchgate.net The use of chiral building blocks like enantiomerically pure this compound could enable the synthesis of novel agrochemicals with improved performance and environmental profiles.

Development of Novel Drug Candidates and Improvement of Existing Medications

The process of drug discovery often involves the synthesis of numerous analogs of a lead compound to optimize its pharmacological profile. danaher.com This lead optimization phase requires versatile and efficient synthetic methods to introduce structural diversity. Secondary organozinc reagents, including this compound, can play a significant role in this process by enabling the introduction of specific alkyl groups that can influence a molecule's binding affinity, selectivity, and metabolic stability. danaher.com

The ability to perform stereoselective C(sp³)–C(sp²) cross-coupling reactions is particularly valuable in medicinal chemistry, as the three-dimensional arrangement of atoms in a drug molecule is often critical for its interaction with a biological target. nih.govnih.gov The development of asymmetric Negishi coupling reactions allows for the synthesis of chiral molecules with high enantiomeric purity, which is a crucial requirement for modern pharmaceuticals. researchgate.netpurdue.edunih.gov

Safety and Sustainability Considerations in the Handling and Utilization of 1 Ethylpropylzinc Bromide

Management of Air and Moisture Sensitivity

Organozinc compounds, including 1-Ethylpropylzinc bromide, are characteristically sensitive to both oxygen and moisture. uky.eduacs.org Exposure to air can lead to oxidative degradation, reducing the reagent's efficacy and potentially forming hazardous byproducts. More critically, many organozinc reagents are pyrophoric, meaning they can spontaneously ignite upon contact with air. uky.eduwikipedia.org Their reaction with water is also vigorous and can hydrolyze the carbon-zinc bond, rendering the reagent inactive. wikipedia.org

Effective management of this sensitivity is paramount. All manipulations involving this compound must be conducted under an inert atmosphere, such as dry nitrogen or argon. auburn.edukindle-tech.com This is typically achieved using specialized laboratory equipment like glove boxes or Schlenk lines, which provide a controlled environment free from atmospheric oxygen and water vapor. kindle-tech.compitt.edu Solvents and other reagents must be rigorously dried and deoxygenated before use to prevent unintentional quenching or side reactions. epfl.ch The use of properly sealed reaction vessels, often employing rubber septa and ground glass joints, is essential to maintain the integrity of the inert atmosphere throughout the course of a reaction. kindle-tech.com

Recent research has also explored the stabilization of organozinc reagents through the addition of salts like lithium chloride or pivalates, which can form more stable adducts that are less susceptible to degradation by moist air. nih.govnih.govresearchgate.net For instance, certain aryl zinc pivalate (B1233124) reagents have demonstrated enhanced air stability due to the sequestration of water contaminants by magnesium pivalate. nih.govresearchgate.net

Safe Handling Protocols for Pyrophoric Organozinc Reagents

The potential pyrophoricity of organozinc reagents like this compound demands strict and well-defined handling protocols to prevent accidents. uky.edu Only qualified and experienced personnel, thoroughly trained in handling air-sensitive materials, should work with these compounds. uky.eduauburn.edu

Inert Atmosphere Techniques: The cornerstone of safe handling is the rigorous exclusion of air and moisture. auburn.edu

Glove Boxes: A glove box provides a sealed, enclosed workspace with an inert atmosphere, ideal for weighing, transferring, and preparing reactions with pyrophoric solids and liquids. kindle-tech.compitt.edu

Schlenk Lines: This apparatus, consisting of a dual manifold for vacuum and inert gas, allows for the manipulation of air-sensitive compounds in glassware on the benchtop. kindle-tech.com Standard procedures involve repeated cycles of evacuating the reaction flask and backfilling with an inert gas to remove all atmospheric components. kindle-tech.com

Syringe and Cannula Transfers: Liquid reagents like solutions of this compound are transferred using gas-tight syringes or double-tipped needles (cannulas). uky.edupnnl.govlibretexts.org A positive pressure of inert gas is used to push the liquid from the storage bottle to the reaction vessel, preventing any exposure to the atmosphere. uky.edu

Quenching Procedures: After a reaction is complete, or in the event of a spill, any unreacted this compound must be safely neutralized or "quenched." This process must be performed carefully to control the exothermic reaction.

The reaction vessel is typically cooled in an ice bath. epfl.ch

A less reactive, high-boiling point solvent such as toluene (B28343) or hexane (B92381) is often used to dilute the reagent. epfl.ch

A quenching agent is added slowly and cautiously. A common sequence involves the gradual addition of a less reactive alcohol like isopropanol, followed by a more reactive one such as methanol, and finally water to ensure complete neutralization. epfl.ch This stepwise approach helps to manage the heat and gas evolution from the quenching process. epfl.ch

For spills, absorbent, non-combustible materials like powdered lime or dry sand should be used to cover the spill before quenching. auburn.edu

Innovative Stabilization Techniques

To mitigate the hazards associated with their high reactivity, researchers are developing novel methods to stabilize organometallic reagents for safer handling and controlled delivery.

One of the most promising approaches is crystalline sponge encapsulation . This technique involves trapping highly reactive molecules, such as pyrophoric organozinc compounds, within the porous structure of a robust crystalline framework, often a metal-organic framework (MOF). engineeringness.comwikipedia.org The host framework acts as a "sponge," immobilizing the guest molecules through non-covalent interactions. engineeringness.comwikipedia.org This encapsulation effectively shields the reactive reagent from air and moisture, neutralizing its pyrophoric nature and allowing for handling under ambient conditions. engineeringness.com

A key advantage of this method is the reversibility of the encapsulation. The trapped reagent can be released in a controlled manner when needed for a reaction, for instance, by dissolving the host-guest complex in a suitable solvent. engineeringness.com This on-demand release transforms a dangerously reactive compound into a stable, storable solid, significantly enhancing safety. Recent studies have demonstrated the successful stabilization of pyrophoric dialkylzinc compounds within a heteroleptic zinc-based framework, enabling their structural characterization by X-ray diffraction at room temperature. engineeringness.com This method not only offers a safer way to handle these reagents but also provides a unique tool for studying their fundamental structures. engineeringness.comresearchgate.netucl.ac.uk

Green Chemistry Principles in Organozinc Synthesis and Reactions

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organozinc chemistry. paperpublications.org

Traditionally, organometallic reactions are conducted in anhydrous organic solvents. However, a significant advancement in green chemistry is the ability to perform certain reactions in water. Organozinc reagents are less water-sensitive than their Grignard or organolithium counterparts, making them suitable for aqueous chemistry. wikiwand.comsciencemadness.org

The Barbier reaction is a prime example. libretexts.orgwikipedia.org In this one-pot process, the organozinc reagent is generated in situ from an alkyl halide and zinc metal in the presence of a carbonyl substrate. wikiwand.comwikipedia.org Conducting this reaction in water or aqueous solutions offers several advantages:

Reduced Environmental Impact: It eliminates the need for volatile and often flammable organic solvents. libretexts.orgwikipedia.org

Enhanced Safety: The presence of water mitigates the risks associated with highly reactive organometallic intermediates. sciencemadness.org

Simplified Procedures: The one-pot nature of the reaction streamlines the synthetic process. wikiwand.comlibretexts.org

While the regioselectivity of the reaction can be influenced by the solvent system, studies have shown that reactions of propargylic bromides with aldehydes in the presence of zinc powder can proceed with high selectivity in THF/saturated aqueous NH4Cl solutions. mdpi.com This demonstrates the feasibility of incorporating water into reaction media for organozinc chemistry, aligning with green chemistry principles. organic-chemistry.org

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers a safer and more efficient alternative to traditional batch processing for reactions involving hazardous reagents like this compound. vapourtec.comvapourtec.com

Key advantages of using flow chemistry for organozinc synthesis include:

Improved Safety: The small volume of the reactor ensures that only a minimal amount of the hazardous organozinc reagent is present at any given time, significantly reducing the risks associated with potential thermal runaways or accidental exposure. researchgate.netacs.org

Enhanced Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent and reproducible results. vapourtec.com

Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature management of exothermic reactions. vapourtec.com

Scalability: Scaling up a reaction is achieved by running the flow process for a longer duration or by using multiple reactors in parallel, which is often simpler and safer than scaling up batch reactions. researchgate.netacs.org

Continuous flow methods have been successfully developed for the in situ generation of a wide range of organozinc reagents, which can then be immediately used ("telescoped") in subsequent coupling reactions, such as the Negishi coupling. researchgate.netresearchgate.net This on-demand synthesis avoids the need to isolate and store large quantities of these unstable intermediates. acs.orgresearchgate.net

Electrosynthesis represents a powerful green chemistry tool for generating organozinc reagents. electrochem.org This method uses electricity as a "traceless" reagent to drive the formation of the carbon-zinc bond, avoiding the need for stoichiometric metallic reducing agents and the waste they produce. researchgate.net